Cas no 926262-79-5 (8-(Bromomethyl)-6-fluoroquinoline)

8-(Bromomethyl)-6-fluoroquinoline 化学的及び物理的性質
名前と識別子
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- 8-(bromomethyl)-6-fluoroquinoline
- SB69872
- 8-(Bromomethyl)-6-fluoroquinoline
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- インチ: 1S/C10H7BrFN/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2
- InChIKey: NOBVXSWUZDZIMX-UHFFFAOYSA-N
- SMILES: BrCC1=CC(=CC2=CC=CN=C21)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- XLogP3: 2.8
- トポロジー分子極性表面積: 12.9
8-(Bromomethyl)-6-fluoroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-2.5g |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 98% | 2.5g |
¥19828.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-10g |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 98% | 10g |
¥34819.00 | 2024-04-25 | |
Enamine | EN300-35204-0.5g |
8-(bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-500mg |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 98% | 500mg |
¥6851.00 | 2024-04-25 | |
Chemenu | CM222722-1g |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95% | 1g |
$574 | 2021-08-04 | |
TRC | B994408-50mg |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
Enamine | EN300-35204-5.0g |
8-(bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317660-100mg |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 98% | 100mg |
¥3336.00 | 2024-04-25 | |
Enamine | EN300-35204-1.0g |
8-(bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
Alichem | A189008520-1g |
8-(Bromomethyl)-6-fluoroquinoline |
926262-79-5 | 95% | 1g |
$534.60 | 2023-08-31 |
8-(Bromomethyl)-6-fluoroquinoline 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
8-(Bromomethyl)-6-fluoroquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 926262-79-5 and Product Name: 8-(Bromomethyl)-6-fluoroquinoline
The compound with the CAS number 926262-79-5 and the product name 8-(Bromomethyl)-6-fluoroquinoline represents a significant advancement in the field of medicinal chemistry. This compound belongs to the quinoline class, which has been widely studied for its pharmacological properties. Quinolines and their derivatives are known for their broad spectrum of biological activities, making them valuable in the development of drugs targeting various diseases.
8-(Bromomethyl)-6-fluoroquinoline is particularly notable for its structural features, which include a bromomethyl group at the 8-position and a fluorine atom at the 6-position of the quinoline ring. These modifications enhance its reactivity and potential therapeutic applications. The bromomethyl group serves as a versatile handle for further chemical modifications, allowing chemists to explore new drug candidates by introducing different functional groups. The fluorine atom, on the other hand, is known to improve metabolic stability and binding affinity, which are crucial factors in drug design.
In recent years, there has been growing interest in quinoline derivatives as scaffolds for drug development. One of the most prominent areas of research is their application in antimalarial drugs. Quinolines have a long history in treating malaria, with chloroquine being one of the most well-known examples. However, the emergence of drug-resistant strains has necessitated the development of new antimalarial agents. 8-(Bromomethyl)-6-fluoroquinoline has shown promise in preclinical studies as a potential lead compound for novel antimalarial drugs.
Another area where this compound has garnered attention is in the development of anticancer agents. Quinoline derivatives have been investigated for their ability to inhibit various kinases and enzymes involved in cancer cell proliferation. The presence of both a bromomethyl group and a fluorine atom in 8-(Bromomethyl)-6-fluoroquinoline makes it an attractive candidate for further derivatization into potent anticancer drugs. Researchers have reported that analogs of this compound exhibit significant inhibitory activity against several cancer-related targets, including tyrosine kinases and topoisomerases.
The synthesis of 8-(Bromomethyl)-6-fluoroquinoline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromomethyl group typically involves halogenation reactions, while the fluorine atom can be incorporated through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Advanced synthetic techniques such as flow chemistry have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards.
One of the key challenges in developing new drugs based on quinoline derivatives is optimizing their pharmacokinetic properties. Poor solubility, rapid metabolism, and off-target effects can limit their therapeutic efficacy. To address these issues, researchers are exploring various strategies, including prodrug formulations and molecular optimization. 8-(Bromomethyl)-6-fluoroquinoline serves as a valuable starting point for these efforts, as its structural features provide multiple opportunities for modification.
Recent studies have also highlighted the potential of 8-(Bromomethyl)-6-fluoroquinoline in treating infectious diseases beyond malaria. Its ability to interact with bacterial enzymes has led to investigations into its antibacterial properties. Additionally, its structural similarity to known antiviral agents suggests that it may have applications in combating viral infections as well. These findings underscore the versatility of quinoline derivatives and their importance in addressing global health challenges.
The development of new drugs is often a lengthy and complex process involving extensive preclinical testing before human trials can begin. However, compounds like 8-(Bromomethyl)-6-fluoroquinoline offer hope by providing promising leads for further research. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, 8-(Bromomethyl)-6-fluoroquinoline (CAS No. 926262-79-5) represents a significant advancement in medicinal chemistry with potential applications in treating malaria, cancer, and other infectious diseases. Its unique structural features make it an attractive candidate for further drug development, offering new opportunities to address unmet medical needs.
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